molecular formula C5H7ClO4 B1601165 2-Chloropentanedioic acid CAS No. 4189-03-1

2-Chloropentanedioic acid

Cat. No.: B1601165
CAS No.: 4189-03-1
M. Wt: 166.56 g/mol
InChI Key: KJFNGSHVXRYBEJ-UHFFFAOYSA-N
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Description

2-Chloropentanedioic acid is a chemical compound with the molecular formula C5H7ClO4 . It contains a total of 16 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Molecular Structure Analysis

The this compound molecule contains a total of 17 atoms: 7 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Chlorine atom . It also contains 2 carboxylic acid groups (aliphatic) and 2 hydroxyl groups .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 166.56 g/mol . Unfortunately, specific information about its physical and chemical properties such as density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

1. Environmental Impact and Toxicology Studies

2-Chloropentanedioic acid, often studied in the context of its analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D), is extensively researched for its environmental impact and toxicology. Studies have shown that 2,4-D is widely used in agriculture and urban activities for pest control, subsequently reaching natural environments either directly or indirectly. Research in this domain has focused on occupational risks, neurotoxicity, and effects on non-target species, particularly aquatic ones. Such studies help in understanding the environmental and health implications of using chemicals like this compound in various industries (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Biotechnological Production

Research has been conducted on the biological production of malic acid (2-hydroxybutanedioic acid), a compound related to this compound, for its applications in food, chemicals, and pharmaceutical industries. Metabolic engineering of strains and process optimization are key areas of focus in this field. This research is driven by the need for sustainable production methods as an alternative to traditional chemical synthesis, highlighting the potential applications of this compound and its derivatives in various industrial processes (Dai et al., 2018).

3. Pharmaceutical Applications

This compound and its derivatives have shown potential in the pharmaceutical sector. For instance, research on 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) indicates its efficacy in neurological and psychiatric disease models. The development of prodrugs with improved brain delivery for compounds like 2-PMPA demonstrates the pharmaceutical relevance of this compound derivatives. Such studies are crucial for developing new treatments for various neurological conditions (Nedelcovych et al., 2017).

Properties

IUPAC Name

2-chloropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFNGSHVXRYBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499946
Record name 2-Chloropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4189-03-1
Record name 2-Chloropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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